Fmoc-HoPro-OH
Description
Role as a Building Block in Fmoc-based SPPS
Fmoc-L-pipecolic acid serves as a fundamental building block in the Fmoc/tBu (tert-butyl) strategy of SPPS. nih.gov This method is favored for its mild deprotection conditions, which are compatible with a wide range of sensitive amino acid side chains. wikipedia.orgnih.gov The Fmoc group is stable to the acidic conditions used for the final cleavage of the peptide from the resin but is readily removed by a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.org
The Fmoc/tBu strategy relies on an orthogonal protection scheme, where the temporary Nα-Fmoc group and the semi-permanent side-chain protecting groups (often tBu-based) can be removed under different conditions. nih.gov Fmoc-L-pipecolic acid is fully compatible with this chemistry. The Fmoc group is selectively cleaved by piperidine, leaving the tBu-based side-chain protecting groups and the acid-labile linker to the solid support intact. wikipedia.org This allows for the sequential addition of amino acid residues to the growing peptide chain. The use of Fmoc-L-pipecolic acid within this framework enables the synthesis of complex peptides, including those with modified backbones and cyclic structures.
Fmoc-L-pipecolic acid can be effectively utilized with various solid supports in SPPS. The choice of resin is critical as it determines the conditions for the final cleavage of the peptide.
4-alkoxybenzyl alcohol resin (Wang resin): This is a standard and widely used resin for the synthesis of peptide acids via the Fmoc strategy. rapp-polymere.com Fmoc-L-pipecolic acid can be loaded onto Wang resin, and the final peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA). rapp-polymere.comchemimpex.com The resulting product is a peptide with a free C-terminal carboxylic acid. rapp-polymere.com
2-Chlorotrityl chloride (2-CTC) resin: This resin is particularly useful when synthesizing peptides containing proline or other secondary amino acids like pipecolic acid as one of the first two residues at the C-terminus. peptide.com The steric bulk of the 2-chlorotrityl group effectively hinders the formation of diketopiperazines, a common side reaction. peptide.com
The compatibility of Fmoc-L-pipecolic acid with these and other resins provides flexibility in designing synthetic strategies for a wide array of target peptides. chemimpex.comchemimpex.com
Impact on Peptide Assembly and Yield
The incorporation of Fmoc-L-pipecolic acid can present unique challenges during peptide synthesis due to its sterically hindered nature as a secondary amino acid. These challenges can affect coupling efficiency and lead to lower yields if not properly addressed.
The coupling of Fmoc-L-pipecolic acid, especially to a sterically hindered N-terminus or when the preceding amino acid is also bulky, can be sluggish. To overcome this, several strategies can be employed to enhance coupling efficiency:
Use of Potent Coupling Reagents: Stronger coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often more effective than standard reagents like DIC/HOBt (N,N'-Diisopropylcarbodiimide/Hydroxybenzotriazole) for hindered couplings.
Elevated Temperatures: Performing the coupling reaction at elevated temperatures (e.g., 40–50°C) or using microwave-assisted synthesis can increase the reaction rate and improve yields.
Double Coupling: Repeating the coupling step with a fresh portion of the activated amino acid can help to drive the reaction to completion.
A significant side reaction associated with the incorporation of secondary amino acids like pipecolic acid is the formation of diketopiperazines.
Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin and termination of the peptide chain. peptide.comnih.gov This side reaction is particularly prevalent when the C-terminal amino acid is a secondary amino acid like proline or pipecolic acid. peptide.comiris-biotech.de
Strategies to suppress DKP formation include:
Use of Sterically Hindered Resins: As mentioned earlier, employing a resin like 2-chlorotrityl chloride can physically inhibit the cyclization reaction due to its bulky nature. peptide.com
Dipeptide Approach: Instead of adding single amino acid residues, a pre-formed dipeptide unit can be coupled to the resin. This bypasses the vulnerable dipeptide-resin intermediate. peptide.com
Modification of Deprotection Conditions: Studies have shown that replacing the standard 20% piperidine in DMF with alternative deprotection cocktails, such as a solution containing 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine (B1678402) in NMP (N-Methyl-2-pyrrolidone), can significantly reduce DKP formation. nih.govacs.org This alternative has been shown to be effective in minimizing both the common and "traceless" forms of DKP formation. nih.gov Another approach involves activating Fmoc-L-pipecolic acid as its acid chloride, which has been shown to minimize DKP formation.
By carefully selecting the synthetic strategy and optimizing reaction conditions, the challenges associated with incorporating Fmoc-L-pipecolic acid can be effectively managed, allowing for the successful synthesis of complex and structurally diverse peptides.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLAZLINARHOTG-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201006601 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86069-86-5 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Fmoc L Pipecolic Acid and Its Derivatives
Chemical Synthesis Approaches
The synthesis of Fmoc-L-pipecolic acid itself typically involves the protection of the secondary amine of L-pipecolic acid with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This is commonly achieved by reacting L-pipecolic acid with Fmoc-Cl in a basic solution, such as aqueous sodium bicarbonate in dioxane. The core of the synthetic challenge, however, lies in the initial, stereoselective production of L-pipecolic acid and its structurally diverse derivatives. These derivatives, which include hydroxylated and fluorinated analogues, are crucial building blocks for creating complex peptides and pharmacologically active molecules. rsc.orgresearchgate.net The conformational constraints imposed by the piperidine (B6355638) ring of pipecolic acid are of significant interest in medicinal chemistry for designing peptidomimetics and stabilizing specific peptide secondary structures.
Stereoselective Synthesis of L-Pipecolic Acid
Achieving high optical purity is critical in the synthesis of L-pipecolic acid for its use in pharmaceuticals, as different enantiomers can have varied biological effects. researchgate.net While classical chemical synthesis often results in racemic mixtures requiring costly resolution steps, modern stereoselective methods provide direct routes to the desired L-enantiomer. researchgate.net
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including pipecolic acid. One notable approach utilizes the amino acid L-proline as a chiral catalyst. In this method, an aldehyde, derived from the ozonolysis of cyclohexene (B86901), undergoes an α-amination reaction catalyzed by L-proline. ekb.eg This key step installs the required chirality, leading to the synthesis of (R)-pipecolic acid after several subsequent transformations. ekb.eg Although this specific example yields the (R)-enantiomer, the principle demonstrates the utility of organocatalysis in this context.
Another advanced organocatalytic system employs chiral bifunctional guanidines derived from amino acids like L-pipecolic acid itself. chinesechemsoc.org These catalysts have been successfully used in asymmetric transformations, such as the [8+2] cycloaddition of tropones with azlactones, highlighting their potential for facilitating complex stereoselective reactions. chinesechemsoc.org
Organocatalytic Approaches to Pipecolic Acid Synthesis
| Catalyst | Key Reaction | Substrate | Product | Reference |
|---|---|---|---|---|
| L-proline | α-amination | Aldehyde from cyclohexene ozonolysis | (R)-Pipecolic acid | ekb.eg |
| L-pipecolic acid-derived guanidine | [8+2] Cycloaddition | Tropones and azlactones | Bicyclic α-amino acid derivatives | chinesechemsoc.org |
A distinct stereoselective synthesis of L-pipecolic acid has been developed utilizing a chiral N-imino-2-phenyl-1,2-dihydropyridine intermediate. researchgate.netnih.gov This methodology provides a controlled route to the L-enantiomer. The synthesis proceeds through this specific chiral intermediate, which is then converted to L-pipecolic acid. nih.govresearchgate.net This route is significant because the same intermediate can be used as a branch point for creating other derivatives, such as hydroxylated versions. researchgate.netnih.gov
Organocatalytic Asymmetric Synthesis
Synthesis of Hydroxylated Pipecolic Acid Derivatives
Hydroxylated pipecolic acids are structural motifs found in a wide range of natural products with important biological activities, including anticancer and antibiotic properties. rsc.orgresearchgate.net Consequently, numerous stereoselective methods have been developed for their synthesis.
The controlled introduction of one or more hydroxyl groups onto the piperidine ring is a key challenge. Various strategies have been devised to control the position (regioselectivity) and spatial orientation (stereoselectivity) of the hydroxyl group.
One elegant method builds upon the chiral N-imino-2-phenyl-1,2-dihydropyridine intermediate. The (2S,3S)-3-hydroxy substituent can be introduced through a hetero-Diels-Alder reaction between the 1,2-dihydropyridine intermediate and singlet oxygen. researchgate.netnih.gov This reaction directly installs the hydroxyl group with defined stereochemistry.
Another versatile approach starts from readily available chiral precursors like amino acids or carbohydrates. sci-hub.se For instance, D-serine can be used as a chiral template to synthesize both cis- and trans-3-hydroxypipecolic acids. acs.org The synthesis of the syn-amino alcohol adduct, a precursor to the cis-product, is achieved via a chelation-controlled addition of a homoallyl Grignard reagent. acs.org Conversely, the anti-amino alcohol adduct, leading to the trans-product, is formed through a chelation-controlled reduction of a serine-derived α-aminoketone. acs.org
Carbohydrates also serve as excellent chiral starting materials. sci-hub.se An enantioselective total synthesis of (2S,4R,5R)-4,5-di-hydroxy-pipecolic acid was achieved starting from D-glucoheptono-1,4-lactone. nih.gov A key step in this multi-step synthesis involved the intramolecular nucleophilic displacement of a tosylate by an amino group to form the piperidine ring. nih.gov
Selected Stereoselective Syntheses of Hydroxylated Pipecolic Acids
| Starting Material | Key Reaction/Strategy | Product | Reference |
|---|---|---|---|
| Chiral N-imino-2-phenyl-1,2-dihydropyridine | Hetero-Diels-Alder with singlet oxygen | (2S,3S)-3-Hydroxypipecolic acid | researchgate.netnih.gov |
| D-Serine derivative | Chelation-controlled Grignard addition | cis-3-Hydroxypipecolic acid | acs.org |
| D-Serine derivative | Chelation-controlled reduction | trans-3-Hydroxypipecolic acid | acs.org |
| D-Glucoheptono-1,4-lactone | Intramolecular nucleophilic displacement | (2S,4R,5R)-4,5-Dihydroxy-pipecolic acid | nih.gov |
Synthesis of Fluorinated Pipecolic Acid Derivatives
The introduction of fluorine into amino acids can significantly alter their chemical properties, such as basicity and conformational preference, which can be leveraged in drug design. researchgate.net Several methods have been reported for the synthesis of fluorinated pipecolic acid derivatives.
A stereoselective route to α-(trifluoromethyl)pipecolic acid derivatives starts from a chiral imino lactone derived from (R)-phenylglycinol. nih.govresearchgate.net The synthesis involves the addition of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) to the imino lactone, followed by an iodoamination and a notable migration of the CF₃ group to yield the target α-(trifluoromethyl)pipecolic acid derivatives. nih.govresearchgate.net An older method reported the synthesis of 2-(trifluoromethyl)piperidine (B127925) by treating the sodium salt of pipecolic acid with sulfur tetrafluoride (SF₄), though this resulted in a very low yield of 9.6%. mdpi.com
For fluorination at other positions of the ring, electrophilic fluorination is a common strategy. A short synthetic sequence to methyl cis- and trans-5-fluoro pipecolate involves the fluorination of a pipecolate-based endocyclic enecarbamate using Selectfluor® as the electrophilic fluorine source. researchgate.netthieme-connect.com This method also allows for the synthesis of methyl 5,5-difluoro pipecolate from the corresponding ketone precursor. researchgate.net
Synthetic Approaches to Fluorinated Pipecolic Acid Derivatives
| Methodology | Fluorinating Agent/Reagent | Precursor | Product | Reference |
|---|---|---|---|---|
| Nucleophilic trifluoromethylation & rearrangement | (Trifluoromethyl)trimethylsilane (TMSCF₃) | Chiral imino lactone | α-(Trifluoromethyl)pipecolic acid derivatives | nih.govresearchgate.net |
| Electrophilic fluorination | Selectfluor® | Pipecolate-based endocyclic enecarbamate | Methyl cis- and trans-5-fluoro pipecolate | researchgate.net |
| Fluorodecarboxylation | Sulfur tetrafluoride (SF₄) | Sodium salt of pipecolic acid | 2-(Trifluoromethyl)piperidine | mdpi.com |
Preparation of Fmoc-L-Pipecolic Acid
The standard laboratory and industrial preparation of Fmoc-L-Pipecolic acid involves the protection of the secondary amine of L-pipecolic acid with the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting L-pipecolic acid with an Fmoc-donating reagent in a basic aqueous solution. The most common method utilizes 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base like sodium bicarbonate, often in a dioxane/water solvent system. nih.gov An alternative reagent, 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu), can also be employed.
Recent advancements have focused on improving the efficiency and scalability of this process. For instance, the use of flow chemistry in industrial settings has been shown to significantly enhance reaction yield and reduce reaction times compared to traditional batch processes.
| Method | Reagent | Typical Conditions | Yield | Key Advantages |
| Batch Synthesis | Fmoc-Cl | Sodium bicarbonate, Dioxane/Water | ~80% | Well-established, suitable for lab scale. |
| Flow Chemistry | Fmoc-OSu | Tubular reactor with static mixers | >95% | Enhanced mixing, better heat transfer, shorter reaction time (e.g., 15 minutes), higher yield. nih.gov |
Biocatalytic and Biotechnological Production Methods
Biocatalytic routes to L-pipecolic acid and its derivatives offer a green alternative to chemical synthesis, starting from renewable feedstocks like glucose. These methods utilize whole-cell biocatalysts or purified enzymes to perform specific, stereoselective transformations.
Biosynthesis from L-Lysine
The primary biosynthetic route to L-pipecolic acid in nature and in engineered microorganisms begins with the amino acid L-lysine. acs.orgnih.gov This pathway is central to the production of various natural products and has been extensively studied and engineered for industrial-scale fermentation.
A key enzyme in the direct conversion of L-lysine to L-pipecolic acid is Lysine (B10760008) Cyclodeaminase (LCD), such as RapL from the rapamycin (B549165) biosynthetic cluster. mdpi.com This NAD⁺-dependent enzyme catalyzes a cyclodeamination reaction. The mechanism involves the oxidation of the α-amine of L-lysine, followed by intramolecular cyclization and the release of ammonia (B1221849), and finally, a reduction of the cyclic intermediate (Δ¹-piperideine-2-carboxylate) to yield L-pipecolic acid. nih.govmdpi.com Isotopic labeling studies have confirmed that it is the α-amino group of L-lysine that is removed during this conversion. mdpi.com The enzyme is highly specific for L-lysine and produces L-pipecolic acid with high stereopurity. nih.govmdpi.com
Both Corynebacterium glutamicum, a gram-positive bacterium widely used for amino acid production, and the workhorse organism Escherichia coli have been extensively engineered to overproduce L-pipecolic acid from glucose. le.ac.ukgoogle.com
In Corynebacterium glutamicum , a notable strategy involves creating a synthetic pathway by expressing L-lysine 6-dehydrogenase (from Silicibacter pomeroyi) and overexpressing the native pyrroline-5-carboxylate reductase. acs.orgfrontiersin.org Further engineering efforts include:
Pathway Optimization: Systems metabolic engineering has been used to identify and overcome bottlenecks. For example, switching from a dehydrogenase-based pathway to an L-lysine 6-aminotransferase route was found to substantially increase the metabolic flux towards L-pipecolic acid. le.ac.ukresearchgate.net
Precursor Channeling: Deleting genes responsible for exporting the precursor, L-lysine, effectively channels it into the L-pipecolic acid synthesis pathway, making it the major product. frontiersin.orgresearchgate.net
Host Strain Improvement: Genome-reduced strains are often used to eliminate competing metabolic pathways. acs.org These combined strategies have led to remarkable production titers, with advanced strains achieving up to 93 g/L of L-pipecolic acid in fed-batch fermentations. le.ac.ukresearchgate.net
In Escherichia coli , a common approach is to introduce a heterologous metabolic pathway. Key strategies include:
Pathway Introduction: Expressing a gene for lysine cyclodeaminase (LCD), such as pipA or rapL, establishes the direct conversion of L-lysine to L-pipecolic acid. google.comresearchgate.net
Precursor Supply Enhancement: To increase the availability of L-lysine, genes in its biosynthetic pathway, such as dapA (dihydrodipicolinate synthase), lysC (aspartate kinase III), and lysA (diaminopimelate decarboxylase), are often overexpressed. google.com
Cofactor Engineering: The efficiency of NAD⁺-dependent LCDs can be limited by cofactor availability. Co-expressing a transhydrogenase (pntAB) to improve the regeneration of NAD⁺ from NADH has been shown to significantly boost production. google.com
Dynamic Regulation: Advanced techniques, such as using an L-lysine riboswitch to control gene expression in response to precursor concentration, have been employed to balance metabolic flux and increase yield. nih.govwiley.com Through such intensive engineering, E. coli strains have been developed that can produce over 60 g/L of L-pipecolic acid. nih.govwiley.com
| Organism | Key Engineering Strategy | Reported Titer | Reference |
| Corynebacterium glutamicum | Systems metabolic engineering, L-lysine 6-aminotransferase pathway | 93 g/L | le.ac.ukresearchgate.net |
| Corynebacterium glutamicum | Deletion of lysine export, overexpression of dehydrogenase/reductase | 14.4 g/L | frontiersin.org |
| Escherichia coli | Dynamic regulation (riboswitch), chromosomal integration of pipA | 61 g/L | nih.govwiley.com |
| Escherichia coli | Overexpression of dapA, lysC, lysA, and LCD; cofactor engineering | 5.33 g/L | google.com |
| Escherichia coli | Artificial pathway (L-lysine α-oxidase, reductase, permease) | 46.7 g/L | acs.org |
Role of Lysine Cyclodeaminase (RapL)
Enzymatic Hydroxylation of Pipecolic Acid
Hydroxylated pipecolic acids are important chiral building blocks for pharmaceuticals. nih.govmdpi.com Their synthesis can be achieved with high regio- and stereoselectivity using enzymes, particularly Fe(II)/α-ketoglutarate-dependent dioxygenases. nih.govacs.org These enzymes can hydroxylate the L-pipecolic acid ring at various positions to produce a range of valuable isomers. acs.orgresearchgate.net
Proline hydroxylases, which naturally hydroxylate L-proline, have been found to exhibit activity on its six-membered ring homolog, L-pipecolic acid. acs.orgwiley.com The specific isomer of hydroxypipecolic acid produced depends on the type of proline hydroxylase used, demonstrating remarkable stereoselectivity. acs.orgacs.org
L-proline cis-4-hydroxylase (cis-P4H): This class of enzyme, when acting on L-pipecolic acid, can produce a mixture of two regioisomers: cis-5-hydroxy-L-pipecolic acid and cis-3-hydroxy-L-pipecolic acid. acs.orgnih.gov Protein engineering has been successfully applied to these enzymes to refine their regioselectivity, creating mutants that almost exclusively produce the desired cis-5-Hypip isomer. acs.orgnih.gov
L-proline trans-4-hydroxylase (trans-P4H): These enzymes convert L-pipecolic acid into trans-5-hydroxy-L-pipecolic acid. wiley.comacs.org
L-proline cis-3-hydroxylase (cis-P3H): These enzymes hydroxylate L-pipecolic acid to yield cis-3-hydroxy-L-pipecolic acid. acs.org
In addition to proline hydroxylases, a novel family of L-pipecolic acid trans-4-hydroxylase (Pip4H) enzymes has been discovered in fungi, which specifically catalyze the formation of trans-4-hydroxy-L-pipecolic acid. nih.gov
| Enzyme Type | Substrate | Primary Product(s) | Reference |
| L-proline cis-4-hydroxylase (wild-type) | L-Pipecolic acid | cis-5-hydroxy-L-pipecolic acid & cis-3-hydroxy-L-pipecolic acid | acs.orgnih.gov |
| L-proline trans-4-hydroxylase | L-Pipecolic acid | trans-5-hydroxy-L-pipecolic acid | wiley.comacs.org |
| L-proline cis-3-hydroxylase | L-Pipecolic acid | cis-3-hydroxy-L-pipecolic acid | acs.org |
| L-pipecolic acid trans-4-hydroxylase | L-Pipecolic acid | trans-4-hydroxy-L-pipecolic acid | nih.gov |
Investigation with Deuterium-Labeled Pipecolic Acids
The biosynthesis of L-pipecolic acid, a crucial precursor for various natural products, has been a subject of detailed mechanistic investigation. A key approach to elucidating the stereochemistry and reaction mechanism involves the use of isotopically labeled substrates, particularly deuterium-labeled lysine, which is the biological precursor to pipecolic acid. acs.orgnih.gov These studies often employ 9-fluorenylmethyl chloroformate (Fmoc-Cl) to derivatize the resulting pipecolic acid into Fmoc-L-pipecolic acid. This derivatization is essential for purification via reversed-phase high-performance liquid chromatography (HPLC) and subsequent analysis by mass spectrometry. acs.org
Research into the biosynthesis of the immunosuppressant rapamycin has shed light on the function of the enzyme RapL, a lysine cyclodeaminase. acs.orgnih.gov To probe the mechanism of this enzyme, researchers incubated it with lysine that was extensively labeled with deuterium (B1214612), replacing each carbon-bound hydrogen atom. The central question was whether any hydrogen exchange occurs at the α-carbon of lysine during the enzymatic conversion to pipecolic acid. acs.org If such an exchange took place, the resulting pipecolic acid, and consequently the Fmoc-pipecolic acid derivative, would have a lower mass than predicted. acs.org
The findings from this investigation were definitive. Mass spectrometric analysis of the Fmoc-pipecolic acid derived from the reaction with DL-[2,3,3,4,4,5,5,6,6-d9]lysine revealed that all nine deuterium atoms were retained in the final product. acs.org This result strongly indicates that the hydrogen atom (or in this case, deuterium) removed from the α-carbon during the initial oxidation step is the same one that is returned to the cyclic intermediate during the final reduction step of the catalytic cycle. acs.org
Further isotopic labeling studies using ¹⁵N-labeled lysine at either the α- or ε-amino position, followed by Fmoc derivatization, confirmed that the α-amino group is lost as ammonia during the cyclization, while the ε-amino group is retained to become the secondary amine in the piperidine ring of pipecolic acid. acs.org
The table below summarizes the mass spectrometry data from the investigation into the RapL-catalyzed conversion of isotopically labeled lysine to Fmoc-pipecolic acid. acs.org
| Substrate | Expected Product Structure | Observed Mass [M+H]⁺ |
| L-Lysine (unlabeled) | Fmoc-L-pipecolic acid | 352.153 |
| DL-[2,3,3,4,4,5,5,6,6-d₉]lysine | Fmoc-DL-d₉-pipecolic acid | 361.209 |
| L-[α-¹⁵N]lysine | Fmoc-L-pipecolic acid | 352.153 |
| L-[ε-¹⁵N]lysine | Fmoc-L-[¹⁵N]pipecolic acid | 353.150 |
Applications in Solid Phase Peptide Synthesis Spps
Impact on Peptide Assembly and Yield
Strategies for Mitigating Side Reactions
Incomplete Fmoc Deprotection
In the realm of Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc (9-fluorenylmethoxycarbonyl) strategy, the complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is critical for ensuring successful chain elongation. However, certain amino acid residues can present challenges, leading to incomplete deprotection. Fmoc-L-Pipecolic acid, a secondary cyclic amino acid, is one such residue where difficulties in Fmoc removal can be observed.
The issue of incomplete deprotection is often sequence-dependent and can be exacerbated by the formation of stable secondary structures or aggregation within the resin-bound peptide. nih.gov The secondary amine of the pipecolic acid ring is inherently more sterically hindered than the primary amines of other proteinogenic amino acids. This steric bulk can physically impede the approach of the piperidine (B6355638) base, the standard reagent used for Fmoc removal, to the carbamate (B1207046) linkage.
When deprotection is incomplete, a portion of the peptide chains remains N-terminally blocked by the Fmoc group. This leads to the formation of deletion sequences, where the subsequent amino acid is not incorporated, resulting in a heterogeneous final product that is difficult to purify. iris-biotech.de Research has shown that difficult coupling and deprotection steps often share the same root cause, such as the formation of β-sheet structures that make the reactive sites inaccessible. nih.gov
To mitigate incomplete deprotection when incorporating Fmoc-L-Pipecolic acid, several strategies can be employed:
Modified Deprotection Reagents: The use of a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution can enhance the rate and completeness of Fmoc removal. iris-biotech.depeptide.comacs.org A common cocktail is 2% DBU and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP). acs.org
Altered Reaction Conditions: Increasing the temperature or extending the deprotection time can also help drive the reaction to completion. nih.gov
Chaotropic Agents: The addition of chaotropic salts can disrupt the hydrogen bonding responsible for secondary structure formation, thereby improving reagent accessibility. peptide.com
Synthesis of Complex Peptide Architectures
Fmoc-L-Pipecolic acid is a valuable building block for the synthesis of complex peptide structures that deviate from simple linear chains. Its rigid six-membered ring structure imparts significant conformational constraints on the peptide backbone, which can be exploited to stabilize specific secondary structures and facilitate the formation of intricate architectures like depsipeptides and cyclic peptides.
Depsipeptide Synthesis
Depsipeptides are a class of peptides in which one or more amide bonds are replaced by ester bonds. This structural modification is found in many natural products with potent biological activities. Fmoc-L-Pipecolic acid can be incorporated into depsipeptide structures, contributing to their unique three-dimensional conformations.
A key step in the synthesis of a depsipeptide fragment involving this compound is the formation of the ester linkage. The Mitsunobu reaction is a common method used for this purpose. For example, a depsipeptide fragment can be prepared through a Mitsunobu esterification between Fmoc-L-pipecolic acid and a hydroxy acid derivative, such as an L-phenyllactate derivative. core.ac.uk This reaction effectively couples the carboxyl group of the pipecolic acid with the hydroxyl group of the other molecule.
In the synthesis of complex natural depsipeptides like the aureobasidins, Fmoc-L-pipecolic acid is a crucial component. latrobe.edu.au The synthesis of acyldepsipeptide (ADEP) antibiotics, which are known to exhibit antibacterial activity against Gram-positive bacteria, also involves the incorporation of pipecolic acid to create a rigid macrocyclic scaffold. scholaris.ca The synthesis of the depsipeptide vioprolide D similarly utilizes Fmoc-protected amino acids, including proline (a five-membered ring analogue of pipecolic acid), in its assembly, highlighting the general strategy of using protected cyclic amino acids in depsipeptide construction. nih.gov The activation of Fmoc-L-pipecolic acid as its acid chloride derivative is another effective strategy for coupling, particularly with sterically hindered residues. core.ac.uk
Cyclic Peptide Synthesis
Cyclic peptides are of great interest in drug discovery due to their enhanced stability, receptor affinity, and favorable pharmacokinetic properties compared to their linear counterparts. The incorporation of Fmoc-L-Pipecolic acid is a well-established strategy to facilitate the synthesis of these macrocycles. mdpi.com
The conformational rigidity of the pipecolic acid ring plays a crucial role in the cyclization process. By introducing a "kink" or a specific turn in the linear peptide precursor, the pipecolic acid residue pre-organizes the peptide chain into a conformation that is conducive to macrocyclization. This pre-organization reduces the entropic penalty associated with bringing the N- and C-termini together for bond formation, often leading to higher yields in the cyclization step.
Fmoc-L-Pipecolic acid has been utilized in the synthesis of various cyclic peptides:
Oxytocin (B344502) Antagonists: To prevent diketopiperazine side reactions during the synthesis of hexapeptide-based oxytocin antagonists, Fmoc-L-pipecolic acid chloride was successfully used, achieving a high yield in the assembly.
Ternatin Family Peptides: The total synthesis of ternatin, a cyclic peptide with cytotoxic activity, involves the use of Fmoc-L-pipecolic acid in the solid-phase assembly of the linear precursor. mdpi.com
General Strategy: When pipecolic acid is one of the first two amino acids in a sequence being assembled on a resin, its incorporation can help inhibit the formation of diketopiperazines, a common side reaction that cleaves the dipeptide from the resin. iris-biotech.depeptide.com The use of sterically bulky resins like 2-chlorotrityl chloride resin is often preferred in these cases to further suppress this side reaction. peptide.com
The synthesis typically involves the assembly of the linear peptide on a solid support using standard Fmoc-SPPS protocols. mdpi.com After the linear sequence is complete, it is cleaved from the resin and subjected to head-to-tail cyclization in solution under dilute conditions, often using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mdpi.com
Conformational Analysis and Structural Impact in Peptides
Influence on Peptide Secondary Structures
The presence of a pipecolic acid residue within a peptide chain is known to induce specific secondary structural motifs. beilstein-journals.org These turn-inducing properties are particularly useful in creating peptides with predictable three-dimensional shapes, which is crucial for their interaction with biological targets. beilstein-journals.org
Pipecolic acid is recognized for its ability to promote the formation of turn structures in peptides. beilstein-journals.orgresearchgate.net Research has shown that peptides containing pipecolic acid can adopt well-defined secondary structures, including β-turns and 3₁₀-helices. For instance, in organic solvents, peptides with a 2,3-methanopipecolic acid residue, a constrained analog of pipecolic acid, at the i+2 position have been observed to induce the formation of a type VIa β-turn. nih.gov Furthermore, studies on efrapeptin C, a natural peptide containing multiple pipecolic acid residues, have demonstrated that it adopts a 3₁₀-helical conformation in solution. nih.gov This helical structure was confirmed through detailed conformational analysis using various spectroscopic techniques. nih.gov The propensity of pipecolic acid to stabilize these folded conformations is a key factor in its use for developing structured peptidomimetics.
Studies on model tetrapeptides with the sequence acetyl-Gly-X-Pip-Gly-carboxamide have revealed that the substitution of proline with pipecolic acid leads to a notable increase in the population of the cis conformer. acs.orgacs.org This shift in equilibrium is attributed to the steric interactions arising from the larger six-membered ring of pipecolic acid compared to the five-membered ring of proline. acs.org The increased steric clash in the trans form for pipecolic acid-containing peptides is thought to be more significant, thus favoring the cis conformation to a greater extent. acs.org
In tetrapeptides where the residue preceding pipecolic acid is aromatic, stabilizing interactions have been observed. acs.orgacs.org Specifically, an aromatic-amide interaction occurs in the trans form, while the cis form is stabilized by an interaction between the aromatic residue and the pipecolic acid ring. acs.orgacs.org For these aromatic-containing peptides, the cis conformer is enthalpically favored. acs.orgacs.org
When compared to proline, the incorporation of pipecolic acid into a peptide chain generally results in a higher population of the cis isomer. acs.org Early NMR studies on benzoyl derivatives indicated that while the proline derivative exists with approximately 25% cis conformer, the pipecolic acid derivative adopts the cis form in about 35% of the molecules. acs.org This difference is attributed to the increased ring size of pipecolic acid, which leads to more pronounced unfavorable steric interactions in the trans conformation. acs.org
The rotational barrier for the cis/trans isomerization of the amide bond in peptides with 2,3-methanopipecolic acids has been found to be comparable to that of the prolyl cis/trans isomerization. nih.gov However, these constrained analogs of pipecolic acid show a striking increase in the population of the cis isomer, ranging from 42-92%. nih.govresearchgate.net This highlights how modifications to the pipecolic acid ring can further modulate the cis/trans equilibrium. In contrast, the high isomerization barrier is considered a characteristic feature of the five-membered pyrrolidine (B122466) ring of proline when compared to its structural analogues like pipecolic acid. beilstein-journals.org
The fragmentation behavior in mass spectrometry also differs, with proline-containing peptides typically cleaving at the N-terminal amide bond (the "proline effect"), while pipecolic acid-containing peptides cleave at the C-terminal amide bond (the "pipecolic acid effect"). acs.org This difference is attributed to the increased flexibility of the pipecolic acid ring. acs.org
Table 1: Comparison of Cis Isomer Population in Peptides Containing Proline and Pipecolic Acid Analogs
| Amino Acid | Preceding Residue (X) | Peptide Sequence | Solvent | Cis Isomer Population (%) |
| Proline | Benzoyl | Benzoyl-Pro | CDCl₃ | ~25 |
| Pipecolic Acid | Benzoyl | Benzoyl-Pip | CDCl₃ | ~35 |
| 2,3-Methanopipecolic Acid | Various | Linear Peptides | Water & Organic Solvents | 42-92 |
Data sourced from NMR studies on derivative peptides. nih.govacs.org
Cis/Trans Isomerism around the Pipecolic Acid Amide Bond
Advanced Spectroscopic and Computational Techniques for Conformational Studies
A comprehensive understanding of the conformational preferences of peptides containing Fmoc-L-pipecolic acid requires the use of sophisticated analytical methods. nih.gov Spectroscopic techniques, in conjunction with computational modeling, provide detailed insights into the three-dimensional structures of these molecules. nih.govnih.gov
Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the secondary structure of peptides and proteins in solution. nih.govuni-regensburg.deunits.it This technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. uni-regensburg.de The resulting CD spectrum is highly sensitive to the peptide's secondary structure, with characteristic spectra for α-helices, β-sheets, turns, and random coils. uni-regensburg.deunits.it
In the study of efrapeptin C, a peptide containing several pipecolic acid residues, electronic CD spectroscopy, along with FT-IR and vibrational circular dichroism (VCD) spectroscopy, was instrumental in demonstrating that the peptide adopts a helical conformation in solution. nih.gov Specifically, VCD spectra confirmed that a 3₁₀-helix is the predominant conformation. nih.gov CD spectroscopy is particularly valuable for monitoring conformational changes, such as helix-coil transitions, induced by changes in the solvent environment. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed conformational analysis of peptides in solution. nih.govnih.gov One- and two-dimensional NMR experiments provide information on through-bond and through-space connectivities between atoms, allowing for the determination of dihedral angles, interproton distances, and the identification of specific structural motifs. nih.gov
NMR has been extensively used to study the cis/trans isomerism of the Xaa-Pip amide bond. acs.orgacs.org The distinct chemical shifts of the protons in the cis and trans conformers allow for their unambiguous identification and quantification. acs.org In studies of model tetrapeptides, the integration of peaks corresponding to each conformer provided reliable data on their relative populations. acs.org
Furthermore, detailed NMR analysis, including the measurement of Nuclear Overhauser Effect (NOE) distance restraints and residual dipolar couplings (RDCs), was crucial in confirming the 3₁₀-helical conformation of efrapeptin C. nih.gov NOEs provide information about the proximity of protons, while RDCs offer insights into the orientation of specific bonds relative to an external magnetic field. nih.govnih.gov These data, when used in conjunction with molecular modeling, enable the generation of high-resolution three-dimensional structures of peptides in solution. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to predict the thermodynamic stability and conformational preferences of peptides containing Fmoc-L-Pipecolic acid. These simulations provide insights into how the incorporation of a pipecolic acid residue influences the folding, dimerization, and interaction of peptides with other molecules. nih.gov By modeling the atomic interactions over time, MD simulations can map the energy landscape of a peptide, revealing its most stable conformations and the transition pathways between them.
The six-membered piperidine (B6355638) ring of pipecolic acid imposes significant torsional constraints on the peptide backbone, which is a key factor explored in MD studies. This inherent rigidity often steers the peptide to adopt specific secondary structures, such as β-turns or 3₁₀-helices. Simulations of peptides incorporating pipecolic acid or its derivatives have been instrumental in understanding their structural behavior. For instance, MD simulations have been used to derive information on the preferred conformations of both selective and unselective peptide antagonists, demonstrating how the constrained nature of pipecolic acid minimizes the flexibility of the native peptide. semanticscholar.org
Research employing MD simulations on peptides containing unnatural amino acids has demonstrated the utility of this technique in various environments. nih.gov For example, simulations can accurately predict the formation of β-sheet-like hydrogen-bonded dimers in non-polar solvents and the subsequent instability of these structures upon the introduction of polar solvents. nih.gov Furthermore, MD simulations can reproduce the folding of synthetic peptides into β-hairpin-like structures. nih.gov In the context of drug design, these simulations are valuable for assessing the stability of complexes between a pipecolic acid-containing peptide and a target protein, indicating their potential as inhibitors of protein-protein interactions. nih.gov
Key parameters often analyzed in MD simulations of pipecolic acid-containing peptides include:
| Parameter Analyzed | Significance in MD Simulations |
| Backbone Dihedral Angles (Φ, Ψ) | Determines the local conformation and secondary structure (e.g., helix, sheet, turn) adopted by the peptide backbone. |
| Ring Pucker Conformation | Analyzes the preferred chair/boat conformations of the piperidine ring and the orientation of its substituents. |
| Hydrogen Bond Analysis | Identifies intramolecular and intermolecular hydrogen bonds that stabilize specific folded structures or intermolecular complexes. semanticscholar.org |
| Radius of Gyration (Rg) | Measures the compactness of the peptide, with fluctuations indicating its mobility and flexibility in solution. semanticscholar.org |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the peptide exposed to the solvent, providing insights into hydrophobic core formation and residue exposure. |
These computational studies are essential for rationalizing experimental observations and guiding the synthesis of new peptide analogs with desired structural and functional properties.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. springernature.com VCD is exceptionally sensitive to the three-dimensional arrangement of atoms and is therefore a powerful tool for determining the absolute configuration and solution-state conformation of chiral molecules, including peptides incorporating Fmoc-L-Pipecolic acid. springernature.comrsc.org
The analysis of peptide conformation by VCD often focuses on the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) vibrational bands. The shapes and signs of the VCD signals in these regions are characteristic of specific secondary structures like α-helices, 3₁₀-helices, β-sheets, and turns. researchgate.netsci-hub.se Because the six-membered ring of pipecolic acid restricts the available conformational space, it often induces turn-like structures, which can be identified by their unique VCD signatures. researchgate.net
While direct VCD studies on Fmoc-L-Pipecolic acid itself are not extensively documented in the provided context, the technique has been widely applied to proline-containing peptides and related analogs. nih.govresearchgate.net Proline, with its five-membered ring, is the closest natural analog to pipecolic acid, and findings from proline studies are often extrapolated to understand pipecolic acid's behavior. sigmaaldrich.com VCD studies on proline oligopeptides have established that the spectra are dominated by short-range interactions, making VCD an ideal tool for probing local conformational ordering. nih.gov
A notable application involved the investigation of efrapeptin C analogs, where L-pipecolic acid was replaced by N-methyl-L-alanine to compare the conformational bias of these two secondary amino acids. researchgate.net VCD spectroscopy was employed to probe whether the resulting analogs adopted a 3₁₀-helical conformation in solution, demonstrating the technique's utility in assessing the structural impact of substituting pipecolic acid within a complex peptide. researchgate.net The combination of experimental VCD spectra with quantum chemical calculations allows for a detailed and reliable assignment of the peptide's predominant conformation in solution. researchgate.net
Key VCD spectral features and their structural interpretations for peptides are summarized below:
| VCD Spectral Feature | Structural Interpretation |
| Positive/Negative couplet in Amide I | Characteristic of α-helical or 3₁₀-helical structures. researchgate.net |
| Negative couplet in Amide I | Often indicates β-sheet or unordered conformations. researchgate.net |
| Distinct Amide I and II signals | Can distinguish between various turn conformations (e.g., Type I vs. Type II β-turns). researchgate.net |
| Sensitivity to short-range order | Allows for the detection of local helical regions or turns, even in otherwise "random coil" peptides. sci-hub.senih.gov |
VCD spectroscopy provides a crucial experimental method for validating and refining structural models of pipecolic acid-containing peptides that are often initially proposed based on computational methods like molecular dynamics. researchgate.net
Research in Peptidomimetics and Drug Discovery
Design of Conformationally Constrained Peptidomimetics
A key strategy in designing effective peptidomimetics is to limit their conformational flexibility. beilstein-journals.org Introducing rigid structural elements, like the six-membered ring of pipecolic acid, can lock the molecule into a specific three-dimensional shape. d-nb.infonih.gov This pre-organization can lead to a higher binding affinity for biological targets and increased specificity. beilstein-journals.orgnih.gov
Cyclopropane pipecolic acids (CPAs) are a specific class of conformationally restricted amino acids used as templates for creating both linear and cyclic peptidomimetics. researchgate.netresearchgate.net These molecules are synthesized through methods like Pd-catalyzed methoxycarbonylation of functionalized lactam-derived enol phosphates, followed by a cyclopropanation step. researchgate.net
Research has demonstrated that peptidomimetics containing the Arg-Gly-Asp (RGD) sequence, when built upon CPA templates, can act as potent antagonists of integrin receptors. researchgate.netnih.gov For instance, a cyclic peptidomimetic, c(RGD8), constructed with a 5-amino-CPA, showed a high inhibitory activity (IC50 = 2.4 nM) towards the αvβ3 integrin receptor. nih.govebi.ac.uk This activity was comparable to some of the most powerful antagonists known and was significantly higher than a similar antagonist derived from a 4-amino-CPA. nih.govebi.ac.uk These findings highlight the potential of CPA-based templates in developing dual αvβ3 and α5β1 integrin ligands for applications in cancer therapy. nih.govebi.ac.uk
The inclusion of CPAs into peptide sequences can significantly influence the geometry of the peptide bond. Compared to proline and standard pipecolic acid, CPAs lead to a notable increase in the proportion of the cis isomer around the amide bond. acs.org This conformational preference can induce specific secondary structures, such as type VIa β-turns, which are important for biological recognition. acs.org
Pipecolic acid is considered a homologue of proline, with a six-membered ring instead of proline's five-membered ring. thieme-connect.de This structural similarity allows it to be used as a proline mimic in peptide chemistry, although the larger ring size can introduce more steric hindrance during synthesis. thieme-connect.de The incorporation of pipecolic acid and its derivatives into peptides is a strategy to create analogues with altered conformational properties. d-nb.info
The constrained nature of proline and its analogues, including pipecolic acid, is a valuable tool in designing peptidomimetics. d-nb.info By replacing proline with pipecolic acid, researchers can fine-tune the backbone conformation of a peptide, which can in turn affect its biological activity. thieme-connect.de This approach has been successful in the development of various bioactive compounds. d-nb.info
Cyclopropane Pipecolic Acids as Templates
Role in Modulating Biological Activity and Pharmacological Properties
The incorporation of Fmoc-L-pipecolic acid into peptide structures can significantly influence their biological activity and pharmacological properties. chemimpex.com Its rigid structure helps to stabilize specific conformations, which can lead to enhanced bioactivity and improved stability against enzymatic degradation. chemimpex.comnih.gov
Fmoc-L-pipecolic acid is a key component in the synthesis of peptide-based therapeutics. chemimpex.commdpi.com The chemical synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS), allows for the precise incorporation of non-canonical amino acids like pipecolic acid. mdpi.com This enables the creation of novel molecules with enhanced therapeutic properties, such as improved metabolic stability and resistance to proteolysis. mdpi.com
The use of pipecolic acid and its derivatives has been explored in the development of various therapeutic agents, including inhibitors of bacterial enzymes and modulators of protein-protein interactions. uq.edu.auresearchgate.net For example, derivatives of pipecolic acid have been used to create inhibitors of the bacterial DsbA-DsbB protein system, which is a target for developing new antimicrobial compounds. uq.edu.au
The introduction of Fmoc-L-pipecolic acid into a peptide sequence is a strategy to optimize its bioactivity and stability. chemimpex.comnih.gov The conformational constraints imposed by the pipecolic acid ring can lead to a more stable structure that is less susceptible to degradation by proteases. beilstein-journals.org
A study on the linear peptidic natural product, efrapeptin C, demonstrated that modifications to the peptide backbone, including the incorporation of pipecolic acid, can enhance its proteolytic stability. rsc.orgresearchgate.net In this study, it was found that certain analogues of efrapeptin C showed improved resistance to degradation by the enzyme papain. rsc.org This highlights the potential of using non-proteinogenic amino acids like pipecolic acid to improve the pharmacokinetic profiles of peptide-based drugs. rsc.orgresearchgate.net
Table 1: Research Findings on the Impact of Pipecolic Acid on Peptide Stability
| Peptide/Analogue | Modification | Enzyme | Stability Outcome | Citation |
| Efrapeptin C (1a) | Contains L-pipecolic acid | Papain | Gradual hydrolysis over 24 hours | rsc.org |
| Efrapeptin C analogue (1f) | Contains L-pipecolic acid and (S)-β³-hAla | Papain | Significantly more stable than 1a, with 61% remaining after 24 hours | rsc.org |
Pipecolic acid and its derivatives have been investigated for their potential as enzyme inhibitors. researchgate.net The rigid structure of these compounds can allow them to bind tightly to the active sites of enzymes, leading to inhibition of their catalytic activity. researchgate.net
For example, hydroxylated derivatives of L-pipecolic acid have been synthesized using enzyme-catalyzed reactions. wiley.com These compounds are of interest for their potential use in the development of new pharmaceutical drugs, such as carbapenem (B1253116) antibiotics and angiotensin-converting enzyme (ACE) inhibitors. wiley.com The ability to selectively functionalize pipecolic acid opens up possibilities for creating a diverse range of enzyme inhibitors with specific therapeutic applications.
Enzyme Inhibition Studies
TNF-alpha Converting Enzyme (TACE) Inhibitors
The incorporation of pipecolic acid and its hydroxylated derivatives has been a key strategy in the development of potent and selective inhibitors for Tumor Necrosis Factor-alpha Converting Enzyme (TACE). nih.govgoogle.com TACE is a metalloproteinase responsible for processing the pro-inflammatory cytokine TNF-α from its membrane-bound precursor to its soluble, active form. nih.govpensoft.net Inhibiting TACE is a therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis. nih.govpensoft.net
Researchers have developed novel TACE inhibitors based on 4-hydroxy and 5-hydroxy pipecolate hydroxamic acid scaffolds. nih.govwiley.com These hydroxamic acid-based inhibitors are designed to chelate the active site zinc ion of the enzyme. wiley.comnih.gov The pipecolic acid framework provides a rigid backbone for orienting key functional groups that interact with the enzyme's binding pockets. nih.gov
A significant finding is that the potency and selectivity of these inhibitors are heavily influenced by the nature of the sulfonamide group, which interacts with the S1' site of the enzyme. nih.govwiley.com Specifically, substituted 4-benzyloxybenzenesulfonamides demonstrate excellent potency against TACE, with over 100-fold selectivity against matrix metalloprotease-1 (MMP-1). nih.govwiley.com Further optimization revealed that adding alkyl substituents at the ortho position of the benzyl (B1604629) ether moiety resulted in the most potent inhibition of TNF-α release in human whole blood assays. nih.gov
Table 1: Activity of Pipecolic Acid-Based TACE Inhibitors This table outlines the structure and inhibitory activity of selected pipecolate hydroxamic acid derivatives against TACE and MMP-1.
| Compound | R Group | TACE IC₅₀ (nM) | MMP-1 IC₅₀ (nM) | Selectivity (MMP-1/TACE) |
| 1 | H | 11 | 1200 | >109 |
| 2 | 2-Methyl | 2 | 260 | 130 |
| 3 | 2-Ethyl | 3 | 480 | 160 |
| 4 | 2-Chloro | 4 | 500 | 125 |
| Data sourced from research on selective pipecolic acid-based TACE inhibitors. nih.govwiley.com |
L-Pipecolate Oxidase
L-pipecolate oxidase is a peroxisomal enzyme essential for the degradation of L-pipecolic acid in humans. nih.govnih.gov This enzyme catalyzes the oxidation of L-pipecolic acid, leading to the formation of L-alpha-aminoadipate delta-semialdehyde and the simultaneous production of hydrogen peroxide. nih.gov In humans, L-pipecolate oxidase is primarily involved in the catabolism of L-pipecolic acid, which is a degradation product of L-lysine. nih.govunifi.it
Deficiency in L-pipecolate oxidase activity is associated with certain peroxisome biogenesis disorders (PBDs), leading to an accumulation of L-pipecolic acid in the body. nih.gov The human gene for this enzyme has been cloned, revealing a protein of 390 residues that shares significant similarity with monomeric sarcosine (B1681465) oxidases. nih.gov While the recombinant enzyme can oxidize both L-pipecolic acid and sarcosine, its primary in vivo substrate in humans appears to be L-pipecolic acid. nih.gov
Applications in Natural Product Analogue Synthesis
Fmoc-L-pipecolic acid is a key building block in the synthesis of analogues of complex natural products. Its incorporation can alter the conformational properties and biological activity of the parent molecule.
Efrapeptin C Analogues
Efrapeptins are a family of peptide antibiotics that inhibit F1-ATPase and exhibit promising antitumor and insecticidal activities. nih.gov Their structure is rich in Cα-dialkyl amino acids and contains several L-pipecolic acid residues. nih.govresearchgate.net The synthesis of efrapeptin C and its analogues has been accomplished using solid-phase peptide synthesis (SPPS), where Fmoc-L-pipecolic acid is one of the protected amino acid building blocks utilized. rsc.org
In a methyl scanning approach to enhance the biological activity of efrapeptin C, Fmoc-L-Pip-OH was used as a common structural component in the synthesis of all peptide analogues. rsc.org The synthesis was carried out on a resin, with the Fmoc protecting group being removed by piperidine (B6355638), followed by coupling of the next Fmoc-protected amino acid using reagents like HATU/HOAt. rsc.org The inclusion of the rigid pipecolic acid residue is crucial for inducing and maintaining the helical conformation of the efrapeptin peptides, which is believed to be important for their inhibitory activity. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of Pipecolic Acid-containing Peptides
The incorporation of pipecolic acid, a homologue of proline, into peptide chains significantly influences their conformational properties and biological activity. irbbarcelona.orgnsf.gov Structure-activity relationship (SAR) studies on pipecolic acid-containing peptides are crucial for understanding how this non-proteinogenic amino acid impacts molecular interactions and function. acs.orgasm.org
For instance, in the synthesis of analogues of the natural product cepafungin I, a potent proteasome inhibitor, an initial synthetic route involved the derivatization of L-pipecolic acid. nih.govacs.org Although this specific route was ultimately revised, it highlights the consideration of pipecolic acid as a key structural element in designing bioactive compounds. nih.gov The rigid six-membered ring of pipecolic acid can act as a conformational constraint, locking the peptide backbone into a specific geometry that can enhance binding to a biological target. nsf.gov
In other studies, the replacement of proline with pipecolic acid in actinomycin (B1170597) analogues led to the creation of new antibiotics. asm.org The biological activity of these new compounds, including their ability to inhibit the growth of gram-positive bacteria and interfere with RNA polymerase, was directly related to the number and position of pipecolic acid residues in the peptide chains. asm.org Specifically, the molar ratio of pipecolic acid to proline in the isolated antibiotics (Pip 1α with a 1:0 ratio, Pip 1β with 1:1, and Pip 2 with 2:0) correlated with their relative inhibitory activities, demonstrating a clear structure-activity relationship. asm.org These studies underscore the value of using Fmoc-L-pipecolic acid in peptide synthesis to systematically probe the structural requirements for biological activity.
Analytical Characterization in Advanced Peptide Chemistry
Spectroscopic Methods for Fmoc-L-Pipecolic Acid and Derivatives
Spectroscopic techniques provide invaluable information regarding the molecular weight, structure, and concentration of Fmoc-L-pipecolic acid.
Mass spectrometry is a cornerstone for the characterization of Fmoc-L-pipecolic acid, confirming its molecular weight and aiding in structural elucidation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for verifying the elemental composition of the molecule.
Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of the intact molecule. In positive ion mode, Fmoc-L-pipecolic acid is typically observed as the protonated molecule, [M+H]⁺.
Detailed Research Findings:
In a study focused on the biosynthesis of pipecolic acid, the synthesized Fmoc-L-pipecolic acid was analyzed using a 7T LTQ-FT mass spectrometer with direct infusion through an electrospray source. acs.org The analysis yielded an [M+H]⁺ value of 352.153, which was identical to the value obtained for a commercially available Fmoc-L-pipecolic acid standard. acs.org This high-resolution mass data confirms the molecular formula of C₂₁H₂₁NO₄. Further experiments involving isotopically labeled lysine (B10760008) substrates were used to probe the enzymatic reaction mechanism, where the resulting Fmoc-pipecolic acid products were analyzed by MS to determine the position of isotopic labels. acs.org For instance, the use of L-[ε-¹⁵N]lysine resulted in an Fmoc-pipecolic acid product with an [M+H]⁺ of 353.150, confirming the incorporation of the ¹⁵N atom. acs.org
| Ion | Calculated m/z | Observed m/z | Method |
| [M+H]⁺ | 352.1540 | 352.153 | ESI-FTMS |
| [M+Na]⁺ | 374.1360 | Not Reported | |
| [M-H]⁻ | 350.1398 | Not Reported |
Table generated based on the molecular formula C₂₁H₂₁NO₄ and high-resolution mass spectrometry data. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural confirmation of Fmoc-L-pipecolic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry. While specific NMR data for Fmoc-L-pipecolic acid is not extensively detailed in the provided search results, general principles and data for related structures can be inferred.
Detailed Research Findings:
Research on pipecolic acid amides provides ¹H and ¹³C NMR data for derivatives of pipecolic acid, which can serve as a reference for the expected chemical shifts of the piperidine (B6355638) ring protons and carbons in Fmoc-L-pipecolic acid. scispace.com For example, the protons on the piperidine ring typically appear in the aliphatic region of the ¹H NMR spectrum, while the carbons resonate at characteristic chemical shifts in the ¹³C NMR spectrum. The presence of the Fmoc group introduces a distinct set of aromatic and aliphatic signals corresponding to the fluorenyl moiety.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Piperidine Ring Protons | ~1.3 - 3.5 | ~20 - 60 |
| Fmoc Aromatic Protons | ~7.2 - 7.8 | ~120 - 145 |
| Fmoc CH & CH₂ | ~4.1 - 4.5 | ~47, 67 |
| Carboxyl C | Not Applicable | ~170 - 175 |
This table provides expected chemical shift ranges based on general knowledge and data from related pipecolic acid derivatives. scispace.com
UV-Vis spectroscopy is a widely used method in solid-phase peptide synthesis (SPPS) to monitor the deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group. tec5usa.com The Fmoc group has a characteristic UV absorbance, and its removal can be quantified by measuring the absorbance of the cleavage solution.
The deprotection is typically achieved using a solution of piperidine in a solvent like dimethylformamide (DMF). mostwiedzy.pl The cleavage reaction releases the dibenzofulvene-piperidine adduct, which has a strong absorbance maximum around 301 nm. mostwiedzy.pl By measuring the absorbance of this adduct, the extent of Fmoc group removal and thus the loading of the amino acid onto the solid support can be calculated.
Detailed Research Findings:
The molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct at 300 nm is cited as 7800 M⁻¹cm⁻¹. rsc.org Another source reports a value of 7800 dm³ × mol⁻¹ × cm⁻¹ at 301 nm. mostwiedzy.pl This value is used in the Beer-Lambert law to determine the concentration of the released adduct, which directly correlates to the amount of peptide on the resin. rsc.org The monitoring of Fmoc deprotection is a critical process control step in automated peptide synthesizers. tec5usa.com
Nuclear Magnetic Resonance (NMR)
Chromatographic Techniques
Chromatographic methods are indispensable for the purification and analysis of Fmoc-L-pipecolic acid and peptides containing this residue.
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Fmoc-L-pipecolic acid and for purifying the final peptide products. chemimpex.com Reversed-phase HPLC (RP-HPLC) is the most common mode used.
In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier such as trifluoroacetic acid (TFA). acs.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Detailed Research Findings:
In the analysis of a biosynthetic reaction, the Fmoc-pipecolic acid product was purified by reversed-phase HPLC using a gradient of 30-100% acetonitrile in aqueous 0.1% trifluoroacetic acid over 70 minutes. acs.org Detection was carried out using UV absorbance at 263 nm. acs.org The purity of final peptide compounds containing pipecolic acid derivatives is often verified to be greater than 95% by RP-HPLC. scispace.com
Ensuring the stereochemical integrity of Fmoc-L-pipecolic acid is crucial, as the biological activity of peptides is highly dependent on the chirality of their constituent amino acids. Chiral HPLC is the method of choice for determining the enantiomeric purity of Fmoc-L-pipecolic acid.
This technique utilizes a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. Polysaccharide-based CSPs are commonly employed for the separation of amino acid enantiomers. researchgate.net
Detailed Research Findings:
A study on the biosynthesis of L-pipecolic acid employed chiral radio-HPLC to determine the stereochemistry of the product. acs.org The separation of L- and D-pipecolic acid was achieved on a d-penicillamine column under isocratic conditions with 1 mM copper(II) sulfate (B86663) in water. acs.org Another approach for chiral separation involves derivatization of the amino acid followed by analysis on a chiral column. For instance, proline derivatives have been successfully separated on a CHIRALPAK-IA column. researchgate.net While specific conditions for Fmoc-L-pipecolic acid were not detailed in the provided results, the principles of using a chiral stationary phase to resolve the enantiomers are well-established. researchgate.nethplc.eu A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has also been developed for the stereoselective analysis of L-pipecolic acid in plasma, highlighting the importance of chiral separation in analytical methods. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC for Purification and Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for both the purification and analytical assessment of Fmoc-L-pipecolic acid. nih.gov This method separates molecules based on their hydrophobicity, making it highly effective for resolving Fmoc-protected amino acids from reaction mixtures and identifying potential impurities. nih.gov
In a typical application, Fmoc-L-pipecolic acid is purified from a reaction mixture, such as one following its synthesis from L-pipecolic acid and 9-fluorenylmethyl chloroformate (Fmoc-Cl). acs.org The purification is often performed on a C18 stationary phase, which is a common reversed-phase material. iris-biotech.de A gradient elution system is employed, typically involving a mixture of an aqueous solvent (often containing 0.1% trifluoroacetic acid, TFA) and an organic solvent like acetonitrile. acs.org The gradient is progressively changed from a lower to a higher concentration of the organic solvent to elute compounds of increasing hydrophobicity. acs.org
For analysis, the eluted compounds are monitored using a UV detector. The fluorenyl group of the Fmoc-protecting group is highly chromophoric, allowing for sensitive detection at wavelengths around 263-265 nm. acs.orgiris-biotech.de In some cases, a fluorescence detector is used, with excitation at approximately 260-263 nm and emission at 313-630 nm, which can offer enhanced sensitivity. acs.orgnih.gov The purity of the Fmoc-L-pipecolic acid is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. iris-biotech.de Purity levels of ≥99% are commonly reported for commercially available Fmoc-L-pipecolic acid. chemimpex.com
Table 1: Typical RP-HPLC Parameters for Fmoc-L-Pipecolic Acid Analysis
| Parameter | Value/Condition | Source(s) |
| Stationary Phase | C18 (ODS-80TM) | iris-biotech.denih.gov |
| Mobile Phase A | Aqueous 0.1% Trifluoroacetic Acid (TFA) | acs.org |
| Mobile Phase B | Acetonitrile | acs.org |
| Elution | Gradient (e.g., 30-100% Acetonitrile over 70 min) | acs.org |
| Detection | UV Absorbance (263-265 nm) or Fluorescence (Ex: 263 nm, Em: 630 nm) | acs.orgiris-biotech.de |
| Flow Rate | Typically 1.0 mL/min | researchgate.net |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions involving Fmoc-L-pipecolic acid and for preliminary purity assessment. iris-biotech.de It is particularly useful in peptide synthesis to quickly check for the presence of starting materials or the formation of the desired product. iris-biotech.de
For the analysis of Fmoc-protected compounds, reversed-phase TLC plates, such as HPTLC silica (B1680970) gel 60 RP-18, are often utilized. sigmaaldrich.com The separation principle is similar to RP-HPLC, where compounds are separated based on their polarity. iris-biotech.de A suitable mobile phase, or eluent, is chosen to achieve good separation between the spots on the TLC plate. A common eluent system for Fmoc-peptides on an RP-18 plate is a mixture of acetonitrile and water (e.g., 60:40 v/v) containing an additive like 0.1 M lithium chloride. sigmaaldrich.com
After developing the plate in a chamber, the separated components are visualized. sigmaaldrich.com Since the Fmoc group is UV-active, spots containing Fmoc-L-pipecolic acid can be easily detected by exposing the plate to UV light at 254 nm. iris-biotech.desigmaaldrich.com The compound will appear as a dark spot against a fluorescent background on plates impregnated with a fluorescent indicator. iris-biotech.de The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions. acs.org For instance, in a study monitoring the enzymatic conversion of L-lysine to L-pipecolic acid, TLC was used to observe a new spot with an Rf value consistent with authentic pipecolic acid. acs.org
Table 2: Example TLC System for Fmoc-Peptide Analysis
| Parameter | Description | Source(s) |
| Stationary Phase | HPTLC pre-coated plate RP-18 wF 254s | sigmaaldrich.com |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1 M Lithium Chloride | sigmaaldrich.com |
| Development | Normal chamber, migration distance of 7 cm | sigmaaldrich.com |
| Detection | UV light at 254 nm | sigmaaldrich.com |
Purity and Stability Assessments
Ensuring the high purity and stability of Fmoc-L-pipecolic acid is critical for its successful application in peptide synthesis. iris-biotech.de Impurities, whether they are enantiomeric, from side reactions, or from degradation, can lead to failed syntheses or the generation of complex product mixtures that are difficult to purify. iris-biotech.de Therefore, rigorous analytical methods are employed to assess both the chemical and chiral purity, as well as the stability of the compound under various conditions.
Chiral Purity Determination
The stereochemical integrity of amino acid derivatives is paramount in peptide chemistry, as the biological activity of the final peptide is highly dependent on its specific three-dimensional structure. For Fmoc-L-pipecolic acid, it is essential to confirm that the L-enantiomer is the predominant form and to quantify any presence of the D-enantiomer. iris-biotech.de
Chiral HPLC is a primary method for determining the enantiomeric purity of Fmoc-protected amino acids. iris-biotech.de This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The presence of the Fmoc group provides the necessary chromophore for UV detection. iris-biotech.de While specific conditions for Fmoc-L-pipecolic acid are not always detailed, general methods for Fmoc-amino acids involve columns like Chiralpak® and mobile phases consisting of hexane/isopropanol with an additive like TFA. The separation of L-pipecolic acid enantiomers has also been achieved using chiral liquid chromatography-electrospray tandem mass spectrometry. researchgate.net
Another approach involves derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), followed by standard RP-HPLC analysis. iris-biotech.de The resulting diastereomers can be separated and quantified. Gas chromatography-mass spectrometry (GC-MS) can also be used, where the compound is derivatized to make it volatile, and separation is achieved on a chiral GC column. iris-biotech.de In one study, the stereochemistry of pipecolic acid produced by an enzyme was confirmed by chiral radio-HPLC. acs.org
Table 3: Methods for Chiral Purity Determination
| Method | Principle | Typical Application | Source(s) |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Direct analysis of Fmoc-L-pipecolic acid. | iris-biotech.de |
| Chiral Radio-HPLC | Chiral HPLC combined with radioactivity detection for labeled compounds. | Confirmation of stereochemistry in enzymatic synthesis. | acs.org |
| LC-MS/MS | Chiral liquid chromatography coupled with tandem mass spectrometry. | Enantioselective determination of L-pipecolic acid in biological samples. | researchgate.net |
| Derivatization with Chiral Reagent | Formation of diastereomers with a chiral derivatizing agent (e.g., Marfey's reagent), followed by RP-HPLC separation. | Indirect analysis of amino acid enantiomers. | iris-biotech.de |
Degradation Studies
Understanding the stability and degradation pathways of Fmoc-L-pipecolic acid is crucial for its proper storage and handling during peptide synthesis. The Fmoc group is known to be labile to basic conditions, which is the basis for its removal during solid-phase peptide synthesis (SPPS), typically with piperidine. wikipedia.org However, it is generally stable under acidic conditions.
Degradation studies may involve subjecting the compound to accelerated conditions, such as elevated temperature and humidity (e.g., 40°C / 75% RH for 6 months), and then assessing its purity by HPLC. It is also important to consider the stability of the compound in the solvents and reagents used during synthesis. For example, prolonged exposure to trifluoroacetic acid (TFA), which is often used to cleave peptides from the resin, should be avoided to prevent potential racemization.
The degradation of the pipecolic acid structure itself is also a relevant consideration. In biological systems, L-pipecolic acid is degraded by the enzyme L-pipecolic acid oxidase. nih.gov While not a direct concern for chemical synthesis, this highlights the inherent biodegradability of the core amino acid structure. Studies on the metabolism of pipecolic acid in various species have shown that the degradation rate can vary significantly. researchgate.net For laboratory purposes, proper storage, typically at low temperatures (0-8 °C), is recommended to ensure long-term stability and prevent degradation. chemimpex.com
Future Directions and Emerging Research Areas
Novel Synthetic Routes for Fmoc-L-Pipecolic Acid and Analogues
A significant leap forward has been the adoption of biocatalytic and chemoenzymatic strategies. For instance, the use of lysine (B10760008) cyclodeaminase for the enzymatic biotransformation of L-lysine into L-pipecolic acid represents a greener alternative. acs.org One highly selective method, developed in 2021, starts with Oppolzer chiral sultam and achieves an impressive 81% yield of pipecolic acid. researchgate.net Furthermore, a bienzymatic system coupling a transaminase with a pyrroline-5-carboxylate reductase has demonstrated over 99% conversion in batch reactions and has been successfully applied in a continuous flow packed-bed reactor, showcasing the potential for industrial-scale production. rsc.org This method also boasts a significant reduction in waste and energy consumption compared to traditional chemical routes.
Recent innovations also focus on photocatalysis and microwave-assisted synthesis. TiO₂-mediated photocatalysis has been shown to enable the stereoselective synthesis of L-pipecolic acid from D-lysine, achieving a 90% enantiomeric excess. Microwave irradiation has been found to accelerate the Fmoc protection step, drastically reducing reaction times from hours to minutes while maintaining high yields.
The synthesis of Fmoc-L-pipecolic acid analogues with modifications at specific positions of the piperidine (B6355638) ring is also a key research focus. nih.govbeilstein-journals.org Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira-Hagihara reactions, are being employed to introduce aryl and alkynyl modifications at the C6 position of the pipecolic acid ring. nih.govbeilstein-journals.orgresearchgate.net These modified analogues are crucial for exploring new chemical space and developing peptides with tailored properties.
| Synthetic Method | Starting Material | Key Features | Reported Yield |
| Traditional Chemical Synthesis | L-Lysine | Multi-step, protection/deprotection required | ~45% researchgate.net |
| Oppolzer Chiral Sultam Method | Oppolzer chiral sultam | Highly selective | 81% researchgate.net |
| Bienzymatic (Ly6DH/P5CR) | L-Lysine | Catalytic NAD⁺, high conversion | >99% rsc.org |
| TiO₂-mediated Photocatalysis | D-Lysine | Stereoselective, bypasses chiral resolution | 90% enantiomeric excess |
| Microwave-Assisted Fmoc Protection | L-Pipecolic acid | Accelerated reaction time | 98% |
| Transition Metal Cross-Coupling | Modified pipecolic acid precursors | Introduction of aryl/alkynyl groups at C6 | - |
Advanced Applications in Complex Bioactive Peptide Design
The incorporation of Fmoc-L-pipecolic acid into peptides offers a powerful strategy to modulate their structure and function. As a homologue of proline, pipecolic acid's rigid six-membered ring structure imparts significant conformational constraints, making it a valuable tool for designing peptides with specific secondary structures and enhanced stability. researchgate.netnih.govbeilstein-journals.org
One of the primary applications of Fmoc-L-pipecolic acid is in the synthesis of peptidomimetics and cyclic peptides. chemimpex.commdpi.com The constrained nature of the pipecolic acid residue helps to stabilize non-planar peptide backbones and can induce turns in the peptide chain, which is particularly useful in the design of macrocycles and conformationally restricted peptides. researchgate.netnih.govbeilstein-journals.org This can lead to improved binding affinity to biological targets, enhanced stability against enzymatic degradation, and favorable pharmacokinetic properties. researchgate.netnih.gov
Researchers are actively exploring the use of Fmoc-L-pipecolic acid and its analogues in the development of novel therapeutics. For example, hydroxypipecolic acids, which can be synthesized from L-pipecolic acid, are components of some peptide antibiotics and have been used as chiral building blocks in the synthesis of pharmaceuticals like the HIV protease inhibitor palinavir. acs.orgnih.gov Furthermore, pipecolic acid-based scaffolds are being investigated for the development of selective inhibitors of enzymes such as TNF-alpha converting enzyme (TACE), which is a target for anti-inflammatory drugs. nih.govresearchgate.net
The synthesis of peptides containing modified pipecolic acid derivatives, such as those with aryl groups, is expanding the repertoire of building blocks available for peptide design. nih.govbeilstein-journals.org These modifications can be used to fine-tune the biological activity and physical properties of the resulting peptides.
| Peptide Application | Role of Fmoc-L-Pipecolic Acid | Potential Therapeutic Area |
| Cyclic Peptides | Induces turns and stabilizes backbone conformation researchgate.netnih.gov | Antibiotics, Anticancer mdpi.com |
| Peptidomimetics | Enhances stability and receptor binding affinity researchgate.netnih.gov | Various |
| Enzyme Inhibitors | Forms the core scaffold for inhibitor design nih.gov | Anti-inflammatory nih.govresearchgate.net |
| Bioactive Peptides | Precursor for hydroxypipecolic acid building blocks acs.orgnih.gov | Antiviral (HIV) acs.orgnih.gov |
Integration with Computational Chemistry for Rational Design
The synergy between experimental peptide synthesis and computational chemistry is becoming increasingly crucial for the rational design of peptides incorporating Fmoc-L-pipecolic acid. Computational methods provide valuable insights into the conformational preferences of pipecolic acid-containing peptides, guiding the design of molecules with desired three-dimensional structures and biological activities.
Furthermore, computational approaches are employed in the rational design of enzymes involved in the synthesis of pipecolic acid derivatives. For example, researchers have used the "α-helix rule" and the "hydropathy contradiction rule" to rationally design variants of L-pipecolic acid hydroxylase with improved solubility and activity. acs.orgnih.govacs.org This allows for the more efficient biocatalytic production of valuable hydroxylated pipecolic acid building blocks.
Molecular modeling and docking studies can also predict the binding affinity of pipecolic acid-containing peptides to their biological targets. nih.gov This information is invaluable for prioritizing synthetic targets and for understanding the structure-activity relationships of these molecules. The integration of computational design with solid-phase peptide synthesis (SPPS) allows for the efficient creation and screening of libraries of novel peptides with potentially enhanced therapeutic properties. chemimpex.com
Exploration of New Biological Activities of Derived Peptides
The unique structural features imparted by Fmoc-L-pipecolic acid are leading to the discovery of peptides with novel and diverse biological activities. The incorporation of this non-proteinogenic amino acid can lead to peptides with enhanced resistance to proteolysis, improved cell permeability, and the ability to adopt specific conformations that are critical for biological function.
Research into peptides containing pipecolic acid has revealed a wide range of potential therapeutic applications. These include:
Antimicrobial Activity: Pipecolic acid itself and peptides containing it have shown antimicrobial properties. researchgate.net
Enzyme Inhibition: As mentioned previously, pipecolic acid derivatives are being developed as inhibitors of enzymes like TACE. nih.govresearchgate.net
Immunosuppression: Pipecolic acid is a key component of the immunosuppressant macrolide rapamycin (B549165) (sirolimus). acs.orgnih.gov
Neuroactivity: Pipecolic acid-containing peptides are being synthesized and studied for their potential effects on the central nervous system. chemimpex.com
Anticancer Activity: A heptapeptide (B1575542) containing a pipecolic acid residue, isolated from an Aspergillus fungal strain, has demonstrated the ability to inhibit the proliferation of human cancer cells at low nanomolar concentrations. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard protocols for incorporating Fmoc-L-Pipecolic acid into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Fmoc-L-Pipecolic acid is typically activated as its acid chloride derivative for coupling in SPPS. This approach minimizes side reactions like diketopiperazine formation, which is common when using active esters (e.g., HOBt or Oxyma). The reaction is performed under inert conditions with a coupling reagent (e.g., DIC or HATU) and a base (e.g., DIPEA) in DMF or DCM. Progress is monitored via Kaiser or chloranil tests .
Q. What safety protocols are essential when handling Fmoc-L-Pipecolic acid?
- Methodological Answer : Follow OSHA HCS guidelines:
- Use nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact (H315, H319).
- Work in a fume hood to avoid inhalation (H335).
- Store in a cool, dry place away from oxidizing agents. Refer to SDS for emergency measures .
Q. How is the chiral purity of Fmoc-L-Pipecolic acid verified in peptide synthesis?
- Methodological Answer : Chiral purity is assessed using chiral HPLC with columns like Chiralpak® IA/IB and a mobile phase of hexane/isopropanol (with 0.1% TFA). Retention times are compared to enantiomeric standards. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) can further confirm structural integrity .
Advanced Research Questions
Q. How can coupling efficiency of Fmoc-L-Pipecolic acid be optimized in sterically hindered peptide sequences?
- Methodological Answer : For hindered environments:
- Use elevated temperatures (40–50°C) or microwave-assisted synthesis to enhance reactivity.
- Employ strong coupling reagents (e.g., HATU or PyAOP) with prolonged reaction times (2–4 hours).
- Double coupling or backbone amide protection (e.g., pseudoprolines) may prevent aggregation .
Q. What analytical strategies resolve discrepancies in reported yields of Fmoc-L-Pipecolic acid couplings?
- Methodological Answer : Cross-validate results by:
- Replicating conditions from conflicting studies (solvent, temperature, reagent ratios).
- Analyzing byproducts (e.g., diketopiperazines) via LC-MS/MS.
- Comparing resin swelling properties or substitution levels, which affect reaction kinetics .
Q. How does Fmoc-L-Pipecolic acid’s conformational flexibility influence peptide secondary structure?
- Methodological Answer : Pipecolic acid’s six-membered ring introduces torsional constraints, favoring 310-helix or turn motifs. Use circular dichroism (CD) or NMR to analyze backbone dihedral angles. Molecular dynamics simulations can predict thermodynamic stability in folded peptides .
Q. What are the stability thresholds for Fmoc-L-Pipecolic acid under prolonged storage or acidic cleavage conditions?
- Methodological Answer : Stability testing involves:
- Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC purity checks.
- Monitoring Fmoc-deprotection efficiency (20% piperidine in DMF) via UV-Vis at 301 nm.
- Avoid trifluoroacetic acid (TFA) exposure >2 hours to prevent racemization .
Data Contradiction & Experimental Design
Q. How to address conflicting reports on Fmoc-L-Pipecolic acid’s compatibility with microwave-assisted SPPS?
- Methodological Answer : Design a controlled study comparing microwave vs. conventional heating:
- Fix parameters (reagent equivalents, temperature, solvent).
- Quantify coupling efficiency via ninhydrin tests and crude peptide purity (HPLC).
- Statistically analyze yield differences using ANOVA .
Q. What methodological flaws could lead to inconsistent enantiomeric purity results in Fmoc-L-Pipecolic acid batches?
- Methodological Answer : Common pitfalls include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
